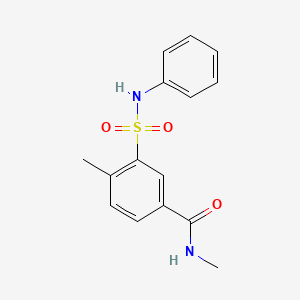![molecular formula C13H13NO3S B4441643 {2-[(2-methylphenoxy)methyl]-1,3-thiazol-4-yl}acetic acid CAS No. 879637-01-1](/img/structure/B4441643.png)
{2-[(2-methylphenoxy)methyl]-1,3-thiazol-4-yl}acetic acid
Overview
Description
{2-[(2-methylphenoxy)methyl]-1,3-thiazol-4-yl}acetic acid, also known as MTAA, is an organic compound that has been the subject of scientific research due to its potential therapeutic properties. MTAA is a thiazole derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of {2-[(2-methylphenoxy)methyl]-1,3-thiazol-4-yl}acetic acid is not fully understood. However, it has been suggested that {2-[(2-methylphenoxy)methyl]-1,3-thiazol-4-yl}acetic acid may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and modulating the expression of various genes involved in cancer progression. {2-[(2-methylphenoxy)methyl]-1,3-thiazol-4-yl}acetic acid may also reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. The antimicrobial activity of {2-[(2-methylphenoxy)methyl]-1,3-thiazol-4-yl}acetic acid may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
{2-[(2-methylphenoxy)methyl]-1,3-thiazol-4-yl}acetic acid has been shown to have various biochemical and physiological effects. It has been found to modulate the expression of various genes involved in cancer progression, inflammation, and microbial pathogenesis. {2-[(2-methylphenoxy)methyl]-1,3-thiazol-4-yl}acetic acid has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase. In animal models, {2-[(2-methylphenoxy)methyl]-1,3-thiazol-4-yl}acetic acid has been found to reduce tumor growth, inflammation, and bacterial infection.
Advantages and Limitations for Lab Experiments
{2-[(2-methylphenoxy)methyl]-1,3-thiazol-4-yl}acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield and purity. {2-[(2-methylphenoxy)methyl]-1,3-thiazol-4-yl}acetic acid has been shown to have potent anticancer, anti-inflammatory, and antimicrobial activities, making it a promising candidate for further study. However, there are also some limitations to using {2-[(2-methylphenoxy)methyl]-1,3-thiazol-4-yl}acetic acid in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its molecular targets. {2-[(2-methylphenoxy)methyl]-1,3-thiazol-4-yl}acetic acid may also have off-target effects that need to be carefully evaluated.
Future Directions
There are several future directions for the study of {2-[(2-methylphenoxy)methyl]-1,3-thiazol-4-yl}acetic acid. One area of research is to investigate the molecular targets of {2-[(2-methylphenoxy)methyl]-1,3-thiazol-4-yl}acetic acid and its mechanism of action. This could lead to the development of more potent and selective {2-[(2-methylphenoxy)methyl]-1,3-thiazol-4-yl}acetic acid derivatives. Another area of research is to evaluate the efficacy of {2-[(2-methylphenoxy)methyl]-1,3-thiazol-4-yl}acetic acid in animal models of cancer, inflammation, and bacterial infection. This could provide valuable information on the potential therapeutic applications of {2-[(2-methylphenoxy)methyl]-1,3-thiazol-4-yl}acetic acid. Finally, the development of new synthesis methods for {2-[(2-methylphenoxy)methyl]-1,3-thiazol-4-yl}acetic acid could improve its yield and purity, making it more accessible for further study.
Scientific Research Applications
{2-[(2-methylphenoxy)methyl]-1,3-thiazol-4-yl}acetic acid has been studied extensively for its potential therapeutic properties. It has been shown to have anticancer, anti-inflammatory, and antimicrobial activities. {2-[(2-methylphenoxy)methyl]-1,3-thiazol-4-yl}acetic acid has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and colitis. {2-[(2-methylphenoxy)methyl]-1,3-thiazol-4-yl}acetic acid has exhibited antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
2-[2-[(2-methylphenoxy)methyl]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-9-4-2-3-5-11(9)17-7-12-14-10(8-18-12)6-13(15)16/h2-5,8H,6-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZIZOVZRCSNJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC(=CS2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901231853 | |
| Record name | 2-[(2-Methylphenoxy)methyl]-4-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901231853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
879637-01-1 | |
| Record name | 2-[(2-Methylphenoxy)methyl]-4-thiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879637-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Methylphenoxy)methyl]-4-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901231853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-ethyl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441570.png)

![2-[1-(3,4-difluorobenzyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B4441580.png)
![N-[1,4-diethyl-2,3-dioxo-7-(1-piperidinyl)-1,2,3,4-tetrahydro-6-quinoxalinyl]-2-(1-pyrrolidinyl)acetamide](/img/structure/B4441587.png)
![N-(2,4-dichlorobenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4441596.png)

![N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B4441605.png)
![N-(2,5-dimethylphenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4441611.png)
![N-(2,5-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441615.png)
![ethyl 4-(tetrazolo[1,5-a]quinoxalin-4-ylamino)-1-piperidinecarboxylate](/img/structure/B4441616.png)
![4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4441635.png)
![N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4441644.png)
![N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4441651.png)
![N-(2,4-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441656.png)